

# 3-Oxopentanenitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Oxopentanenitrile

Cat. No.: B1588766

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IUPAC Name: **3-oxopentanenitrile** CAS Number: 33279-01-5

This technical guide provides an in-depth overview of **3-oxopentanenitrile**, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and analytical characterization, and discusses its potential applications in the synthesis of heterocyclic compounds.

## Chemical and Physical Properties

**3-Oxopentanenitrile**, also known as propionylacetonitrile, is a nitrile-containing ketone with a molecular formula of  $C_5H_7NO$  and a molecular weight of 97.12 g/mol <sup>[1][2]</sup>. Its structure combines a reactive ketone group and a nitrile moiety, making it a versatile building block in organic synthesis.

Property	Value
IUPAC Name	3-oxopentanenitrile
CAS Number	33279-01-5
Molecular Formula	$C_5H_7NO$
Molecular Weight	97.12 g/mol
Synonyms	Propionylacetonitrile, 1-Cyanobutan-2-one

## Synthesis of 3-Oxopentanenitrile

The synthesis of 3-oxonitriles, such as **3-oxopentanenitrile**, is commonly achieved through the condensation of a carboxylic acid ester with a nitrile in the presence of a strong base.

### Experimental Protocol: Base-Catalyzed Condensation

This protocol is a general method adapted for the synthesis of **3-oxopentanenitrile**.

Materials:

- Ethyl propionate
- Acetonitrile
- Sodium hydride (NaH) or other strong base (e.g., sodium amide)
- Anhydrous toluene or other suitable aprotic solvent
- Hydrochloric acid (for neutralization)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvents for extraction (e.g., diethyl ether)

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride in anhydrous toluene is prepared under a nitrogen atmosphere.
- A solution of ethyl propionate and acetonitrile in anhydrous toluene is added dropwise to the stirred suspension of the base at a controlled temperature.
- After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction.
- The reaction mixture is then cooled to room temperature and quenched by the careful addition of a dilute aqueous acid solution (e.g., hydrochloric acid) to neutralize the excess

base.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether.
- The combined organic layers are washed with brine, dried over a suitable drying agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **3-oxopentanenitrile**.
- The crude product can be further purified by vacuum distillation or column chromatography.

## Analytical Characterization

The characterization of **3-oxopentanenitrile** involves standard spectroscopic techniques to confirm its structure and purity.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a singlet for the methylene protons adjacent to the nitrile and ketone groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the carbonyl carbon, and the carbons of the ethyl and methylene groups.

### Infrared (IR) Spectroscopy

The IR spectrum of **3-oxopentanenitrile** would be characterized by strong absorption bands corresponding to the  $\text{C}\equiv\text{N}$  stretching of the nitrile group (typically around  $2250\text{ cm}^{-1}$ ) and the  $\text{C}=\text{O}$  stretching of the ketone group (around  $1715\text{ cm}^{-1}$ ).

### Mass Spectrometry (MS)

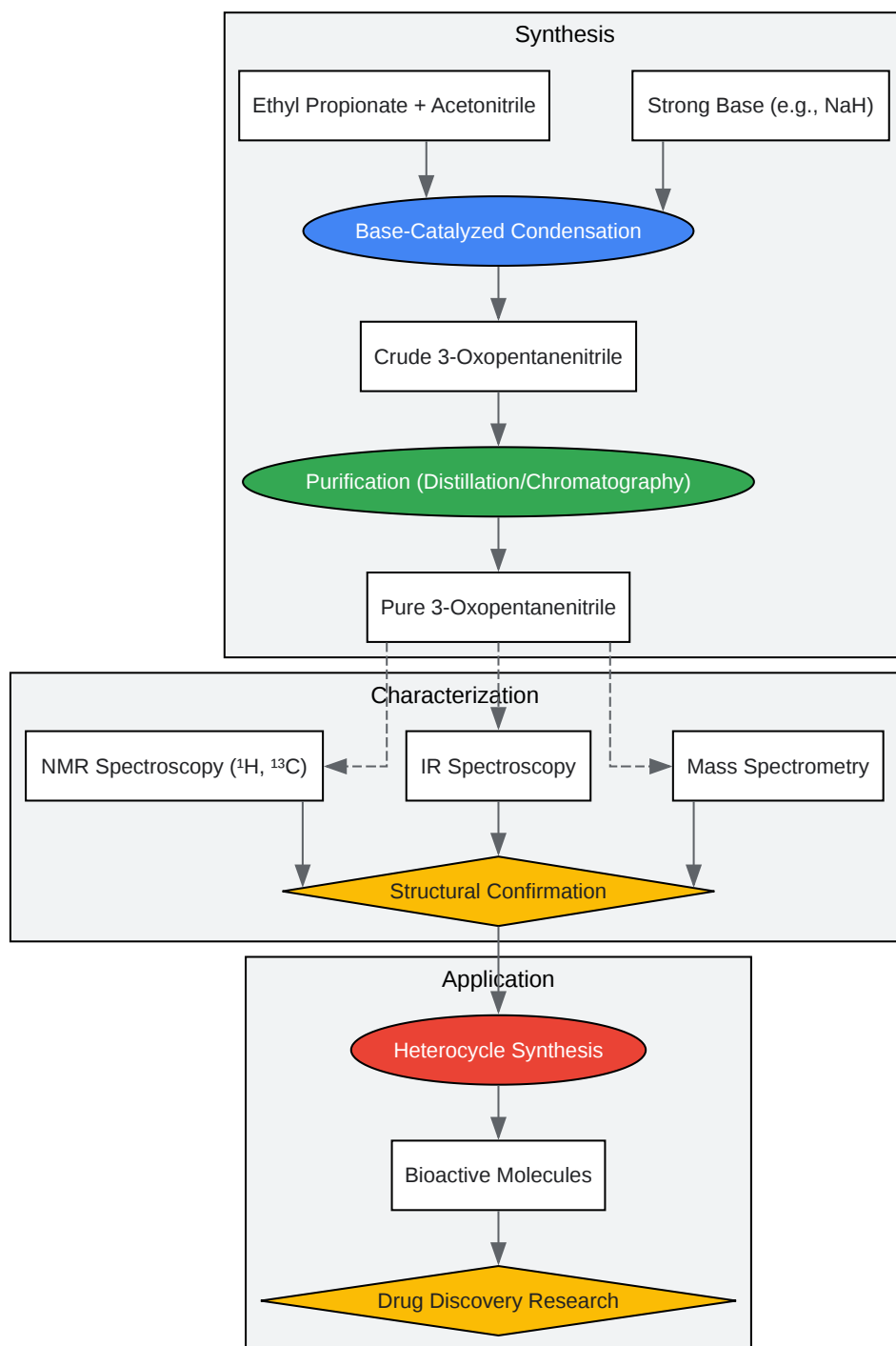
Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of **3-oxopentanenitrile** ( $97.12\text{ g/mol}$ ). The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group.

## Applications in Drug Development

While direct applications of **3-oxopentanenitrile** in signaling pathways are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Nitrile-containing compounds are present in over 30 approved pharmaceuticals, where the nitrile group can act as a key binding element or a bioisostere.[3]

Furthermore,  $\beta$ -ketonitriles like **3-oxopentanenitrile** are valuable precursors for the synthesis of various heterocyclic compounds.[4] These heterocyclic scaffolds are foundational in many biologically active molecules. For instance,  $\delta$ -diketones, which can be derived from reactions involving **3-oxopentanenitrile**, are used to synthesize heterocycles like 1,2-diazepines and tetrahydropyrans, which have shown antimicrobial and anti-inflammatory properties.[5][6]

## Logical Workflow for 3-Oxopentanenitrile

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Caption: Logical workflow for the synthesis, characterization, and application of **3-Oxopentanenitrile**.

## Safety and Handling

**3-Oxopentanenitrile** is classified as an acute toxic and irritant.[1]

Hazard Statements:[1]

- Toxic if swallowed
- Harmful in contact with skin
- Causes skin irritation
- Causes serious eye irritation
- Harmful if inhaled

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Handle the substance in a well-ventilated area or under a fume hood.
- Avoid contact with skin, eyes, and clothing.
- In case of contact, immediately flush the affected area with plenty of water.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

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